
1,3-Dimesitylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimesitylbenzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of the three isomers of dimethylbenzene, the others being ortho-xylene and para-xylene. This compound is characterized by two methyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless, flammable liquid with a sweet odor, commonly used as a solvent in the chemical industry .
Métodos De Preparación
1,3-Dimesitylbenzene can be synthesized through various methods. One common synthetic route involves the alkylation of benzene with methanol in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial production of this compound often involves the catalytic reforming of petroleum naphtha, which contains a mixture of xylene isomers. The separation of these isomers is achieved through fractional distillation and crystallization techniques .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1,3-Dimesitylbenzene has a wide range of applications in scientific research:
Biology: In biological research, it serves as a solvent for the extraction and purification of biomolecules.
Medicine: The compound is utilized in the development of certain medicinal drugs and diagnostic agents.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 1,3-dimesitylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts hydrogen atoms, resulting in the saturation of the aromatic ring . Electrophilic aromatic substitution involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .
Comparación Con Compuestos Similares
1,3-Dimesitylbenzene is similar to other dimethylbenzene isomers, such as ortho-xylene and para-xylene. its unique position of methyl groups at the 1 and 3 positions gives it distinct chemical and physical properties. For instance, it has a higher boiling point compared to its isomers due to the symmetrical arrangement of the methyl groups .
Similar compounds include:
Ortho-xylene (1,2-dimethylbenzene): Methyl groups at the 1 and 2 positions.
Para-xylene (1,4-dimethylbenzene): Methyl groups at the 1 and 4 positions.
Mesitylene (1,3,5-trimethylbenzene): Three methyl groups at the 1, 3, and 5 positions.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
103068-13-9 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H26/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3 |
Clave InChI |
BLMNYBILXVYPSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
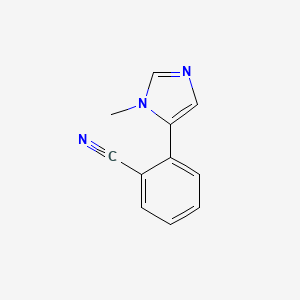
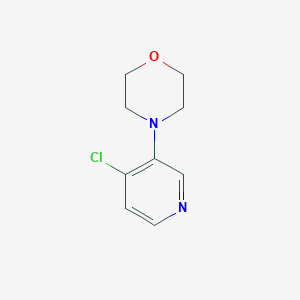
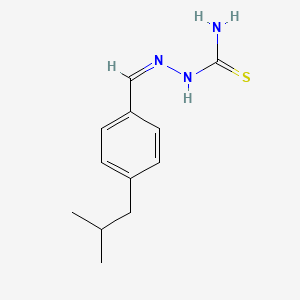
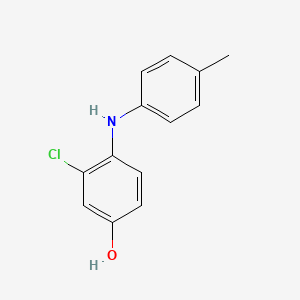


![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
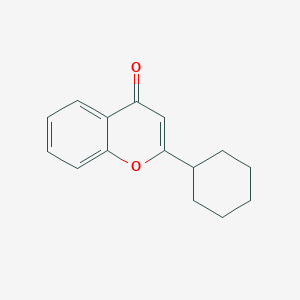
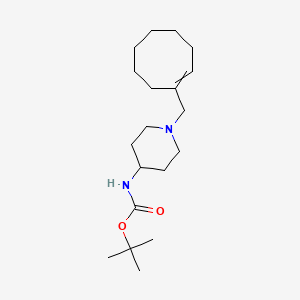
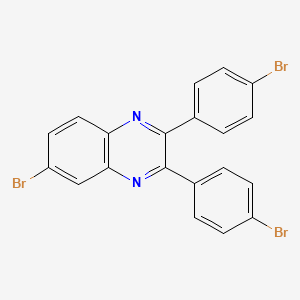
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
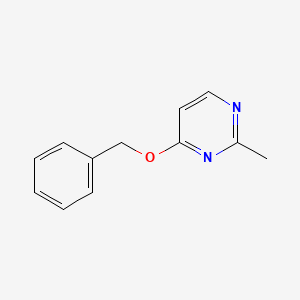
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
